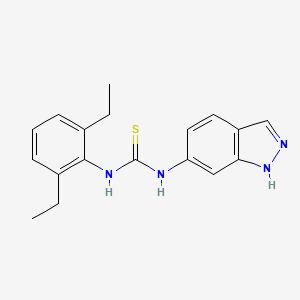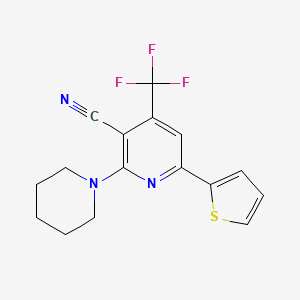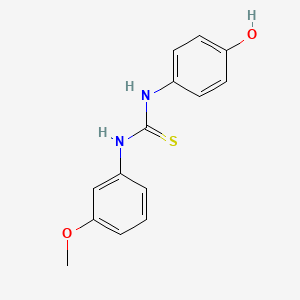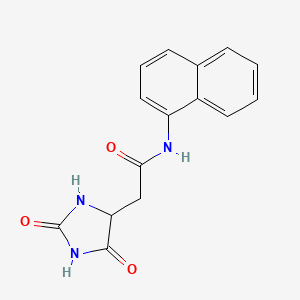![molecular formula C15H14F2N4OS B1223511 4-[[5-(Difluoromethylthio)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline](/img/structure/B1223511.png)
4-[[5-(Difluoromethylthio)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[5-(difluoromethylthio)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline is a member of isoquinolines.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Activity : Compounds related to 4-[[5-(Difluoromethylthio)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline, such as 1,2,4-triazole derivatives, have demonstrated antimicrobial activities. This includes effectiveness against various microorganisms, showcasing their potential as antimicrobial agents (Bektaş et al., 2007).
Tubulin-Polymerization Inhibition
- Cytotoxicity and Tubulin Inhibition : Certain derivatives, like 4-(N-cycloamino)quinazolines, have shown promise in cytotoxicity assays and as tubulin-polymerization inhibitors. These compounds could potentially target cancer cells by inhibiting tubulin assembly and binding to the colchicine site on tubulin (Wang et al., 2014).
Antifungal and Antimicrobial Research
- Antifungal and Antimicrobial Effects : Studies on 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine, a compound structurally similar to the query chemical, revealed promising antifungal and antimicrobial activities. This suggests potential applications in treating fungal pathologies and other microbial infections (Bushuieva et al., 2022).
Antibacterial Activity
- Broad-Spectrum Antibacterial Agent : Isothiazoloquinolone derivatives, related structurally to the compound , have been synthesized and evaluated for their efficacy against resistant bacterial strains like MRSA. These compounds offer a potential avenue for developing new antibacterial drugs (Wang et al., 2007).
Antitubercular Agents
- Potential Against Tuberculosis : Some derivatives containing the quinoline-4-yl-1,2,3-triazole moiety have shown significant activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Thomas et al., 2011).
properties
Product Name |
4-[[5-(Difluoromethylthio)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline |
|---|---|
Molecular Formula |
C15H14F2N4OS |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[[5-(difluoromethylsulfanyl)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline |
InChI |
InChI=1S/C15H14F2N4OS/c1-9-4-3-5-10-6-18-7-11(13(9)10)22-8-12-19-20-15(21(12)2)23-14(16)17/h3-7,14H,8H2,1-2H3 |
InChI Key |
LTTNTPOYRNRKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC=C2OCC3=NN=C(N3C)SC(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dichloro-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B1223429.png)
![N-[4-(dibutylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1223430.png)
![1-[[(4-Ethyl-5-methyl-3-thiophenyl)-oxomethyl]amino]-3-(2-phenylethyl)thiourea](/img/structure/B1223431.png)

![N-(3-cyano-2-thiophenyl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1223434.png)
![2-(2,4-dibromophenoxy)-N-[oxo-(propan-2-ylamino)methyl]acetamide](/img/structure/B1223436.png)



![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(3,4-dimethoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B1223444.png)


![N-[4-(4-fluorophenyl)-2-thiazolyl]-4-methylbenzenesulfonamide](/img/structure/B1223452.png)
![11-[2-(Diethylamino)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B1223453.png)